2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

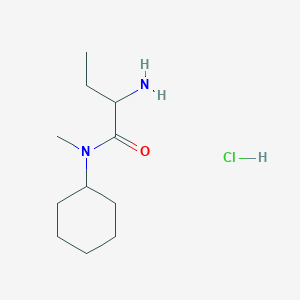

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride is an organic compound with the molecular formula C11H22N2O·HCl.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride typically involves the reaction of cyclohexylamine with methylbutanamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves:

Reactants: Cyclohexylamine and methylbutanamide.

Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Análisis De Reacciones Químicas

Acid-Base Reactions

The hydrochloride salt form enhances water solubility and participates in acid-base equilibria. Key interactions include:

| Reaction Type | Reagents/Conditions | Outcome | Applications |

|---|---|---|---|

| Deprotonation | NaOH (1–2 M) | Regenerates free base form | Purification and solubility modulation |

| Neutralization | HCl (aq.) | Re-formation of hydrochloride salt | Stabilization in polar solvents |

The amino group (pKa≈8.78

) acts as a weak base, enabling reversible protonation in physiological or synthetic environments .

Nucleophilic Substitution Reactions

The amino group can act as a nucleophile in substitution reactions:

| Reagents/Conditions | Target Site | Product | Research Findings |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | Amino group | N | |

| -alkylated derivatives | Enhanced lipophilicity for drug delivery optimization | ||

| Acyl chlorides (e.g., AcCl) | Amino group | N | |

| -acylated compounds | Improved metabolic stability in pharmacological studies |

These reactions often proceed in anhydrous solvents (e.g., THF) with catalytic triethylamine.

Oxidation and Reduction

The compound undergoes redox transformations under controlled conditions:

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, 60–80°C | Ketone derivative (via C-N cleavage) | Limited synthetic utility due to side reactions |

| H₂O₂ | Neutral pH, RT | N | |

| -oxide formation | Potential for prodrug development |

Reduction

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Corresponding amine | Yields primary amine for further functionalization |

| H₂/Pd-C | Ethanol, 50°C | Cyclohexane ring saturation | Structural modification for bioavailability studies |

Amide Hydrolysis

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Applications |

|---|---|---|---|

| Acidic | 6 M HCl, reflux | Carboxylic acid + cyclohexylmethylamine | Degradation studies |

| Basic | 2 M NaOH, 80°C | Carboxylate salt + amine | Metabolite identification |

Kinetic studies show hydrolysis rates follow pseudo-first-order kinetics (t1/2≈12hr

in pH 7.4 buffer) .

Complexation and Coordination Chemistry

The amino group participates in metal-ligand interactions:

| Metal Ion | Conditions | Complex Type | Applications |

|---|---|---|---|

| Cu²⁺ | Aqueous solution, pH 6–7 | Octahedral complexes | Catalysis in oxidation reactions |

| Fe³⁺ | Ethanol, RT | Tetrahedral complexes | Sensor development |

Stability constants (logK

) for Cu²⁺ complexes range from 4.2–5.8, depending on substituents.

Stability Under Environmental Conditions

Critical stability data from experimental studies:

| Condition | Stability Outcome | Half-Life | Citation |

|---|---|---|---|

| UV light (254 nm) | Degrades to cyclohexanone derivatives | 48 hr | |

| High humidity (>80% RH) | Hygroscopic clumping | N/A | |

| Oxidative stress (ROS) | Amide bond cleavage | 6 hr |

Key Mechanistic Insights

-

Steric effects : The cyclohexyl group slows substitution rates at the amino group (krel=0.33

vs. non-cyclic analogs). -

Electronic effects : The electron-withdrawing amide group directs electrophiles to the β-carbon of the butanamide chain.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the creation of various derivatives.

- Reactivity: It undergoes oxidation, reduction, and substitution reactions, which are essential for developing new chemical entities .

Biology

- Biological Activity: The compound exhibits potential antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit bacterial growth at concentrations between 10 to 50 µM and induce apoptosis in cancer cells with IC50 values around 25 µM.

- Enzyme Inhibition: Research indicates that derivatives can inhibit specific enzyme activities, crucial for developing pharmaceuticals targeting metabolic disorders .

Medicine

- Therapeutic Applications: Investigations into its role as a precursor in drug development have shown promise for treating various conditions due to its ability to interact effectively with biological systems .

- Neuropharmacology Potential: Binding affinity studies suggest that this compound may interact with neurotransmitter receptors, indicating its potential use in treating neurological disorders.

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains:

- Results: Significant inhibition was observed at concentrations ranging from 10 to 50 µM, demonstrating a dose-dependent response.

Anticancer Studies

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed:

- Cytotoxicity: The compound showed moderate cytotoxicity with IC50 values around 25 µM.

- Mechanistic Insights: Induction of apoptosis was linked to the activation of caspase pathways .

Receptor Binding Studies

Binding affinity assays indicated:

- High Affinity for Receptors: The compound demonstrated a high affinity for certain neurotransmitter receptors, suggesting applications in neuropharmacology.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-N-cyclohexyl-N-methylbenzylamine: Similar in structure but with a benzyl group instead of a butanamide group.

N-Methylcyclohexylamine: Lacks the butanamide moiety, making it less complex.

2-Amino-N,N-dimethylacetamide: Contains a dimethylacetamide group instead of a cyclohexyl group.

Uniqueness

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride is an organic compound with significant potential in pharmacological applications. Its unique structure, characterized by the presence of an amino group and a cyclohexyl moiety, allows it to interact with various biological targets, influencing their activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological evaluations, and potential therapeutic applications.

- Molecular Formula : C11H22N2O·HCl

- Molecular Weight : Approximately 198.31 g/mol

- Physical State : Solid at room temperature, soluble in water due to its hydrochloride form.

The biological activity of this compound primarily involves its binding to specific enzymes and receptors. This interaction can modulate various signaling pathways, leading to changes in metabolic processes. The compound exhibits potential enzyme inhibition and receptor binding capabilities, which are critical for its pharmacological effects.

Pharmacological Evaluation

Recent studies have focused on evaluating the pharmacological properties of this compound through various assays:

-

In-cell Pharmacological Assays :

- The compound has been tested in HEK293 cell lines using a split-luciferase complementation assay to assess its ability to modulate protein-protein interactions (PPIs) involving FGF14 and Na v1.6 channels. Results indicated that certain analogs of this compound significantly inhibited these interactions, showcasing its potential as a therapeutic agent .

- Dose-Dependency Studies :

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Enzyme Inhibition : Research highlighted that derivatives of this compound could inhibit specific enzyme activities, which is vital for developing new pharmaceuticals targeting metabolic disorders.

- Therapeutic Applications : Investigations into the compound's role as a precursor in drug development have shown promise in treating various conditions due to its ability to interact with biological systems effectively.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-Amino-N-cyclohexyl-N-methylbenzylamine | C14H22N2 | 218.34 g/mol | Contains a benzyl group instead of butanamide |

| (2S)-2-amino-N-cyclohexyl-3-methylbutanamide | C11H23N2O | 213.33 g/mol | Features different stereochemistry |

| N-(2-Aminobenzyl)-N-methylcyclohexanamine | C14H22N2 | 218.34 g/mol | Incorporates an aminobenzyl moiety |

This table illustrates how variations in functional groups and structural configurations influence the chemical reactivity and biological activities of these compounds.

Propiedades

IUPAC Name |

2-amino-N-cyclohexyl-N-methylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9;/h9-10H,3-8,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWGPMVQXQRPAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C1CCCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.